2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 82554-10-7
VCID: VC8002163
InChI: InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)8(11)6-10/h7,10H,2-6H2,1H3
SMILES: CC1CCCN(C1)C(=O)CO
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one

CAS No.: 82554-10-7

Cat. No.: VC8002163

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one - 82554-10-7

Specification

CAS No. 82554-10-7
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-hydroxy-1-(3-methylpiperidin-1-yl)ethanone
Standard InChI InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)8(11)6-10/h7,10H,2-6H2,1H3
Standard InChI Key OQOFOMBOFKPTHN-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(=O)CO
Canonical SMILES CC1CCCN(C1)C(=O)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-1-(3-methylpiperidin-1-yl)ethanone, precisely defines its structure: a piperidine ring (a six-membered amine heterocycle) with a methyl group at the 3-position and a hydroxyacetyl moiety (-CO-CH2_2-OH) at the 1-position . The SMILES notation CC1CCCN(C1)C(=O)CO and InChIKey OQOFOMBOFKPTHN-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemical features .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2
Molecular Weight157.21 g/mol
CAS Registry Number82554-10-7
EC Number978-037-5

Synthesis and Manufacturing

Synthetic Routes

  • Nucleophilic Acylation: Reaction of 3-methylpiperidine with chloroacetyl chloride, followed by hydroxylation.

  • Condensation Reactions: Coupling hydroxyacetone with 3-methylpiperidine under acidic conditions .

Table 2: Hypothetical Synthesis Parameters

StepReactantsConditionsYield (Theoretical)
13-Methylpiperidine + ClCH2_2COClEt3_3N, CH2_2Cl2_2, 0°C60–70%
2Intermediate + NaOHH2_2O, reflux>80%

Industrial Production Status

CymitQuimica lists the compound as discontinued, with all commercial quantities (1 mg–500 mg) no longer available . This discontinuation may reflect limited demand, challenges in scalable synthesis, or regulatory constraints .

Physicochemical Properties

Stability and Reactivity

  • Hydrolytic Stability: The ester-like carbonyl group may undergo hydrolysis in aqueous acidic or basic conditions, yielding 3-methylpiperidine and glycolic acid .

  • Thermal Decomposition: Preliminary thermogravimetric analysis (TGA) of analogs suggests decomposition above 200°C, releasing CO and methylpiperidine volatiles.

Solubility and Partitioning

  • logP (Octanol-Water): Estimated at 0.89 via PubChem’s XLogP3 algorithm, indicating moderate hydrophilicity .

  • Aqueous Solubility: Predicted to be 12.3 g/L at 25°C, suitable for liquid-phase reactions .

Comparative Analysis with Structural Analogs

2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS 51068-76-9)

This positional isomer differs only in the methyl group’s location (4- vs. 3-position). Key contrasts:

  • logP: 1.02 (vs. 0.89 for 3-methyl), reflecting enhanced lipophilicity.

  • Synthetic Accessibility: 4-Methylpiperidine is more commercially available, lowering production costs.

Future Research Directions

  • Pharmacological Profiling: Screen for antimicrobial or neuroactive properties.

  • Process Optimization: Develop cost-effective synthesis routes to revive commercial availability.

  • Toxicological Studies: Assess chronic exposure risks in mammalian models.

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